ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a pyrazole derivative, which is a type of organic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups, including an ethyl carboxylate group, a sulfamoyl group, and a 3-chloro-4-methoxyphenyl group. These functional groups could potentially give the compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements. This, along with the other functional groups, could potentially give the compound a variety of interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfamoyl and carboxylate groups could potentially make the compound soluble in water .Scientific Research Applications
. Its chemical structure consists of a pyrazole ring, an ethyl ester group, and a sulfonamide moiety.
Anticancer Properties
Research suggests that this compound exhibits potential anticancer activity. Its sulfonamide group may interfere with tumor cell growth by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. CA IX inhibitors are being explored as targeted therapies for solid tumors .
Anti-inflammatory Effects
The pyrazole scaffold in this compound could contribute to anti-inflammatory properties. Researchers have investigated pyrazole derivatives as potential anti-inflammatory agents due to their ability to modulate cytokines and inhibit inflammatory pathways .
Benzylic Position Reactivity
The benzylic position (the carbon adjacent to the phenyl ring) is crucial in this compound. It can undergo nucleophilic substitution reactions (SN1 or SN2) due to resonance stabilization of the resulting carbocation. The presence of the phenyl ring enhances this reactivity .
Free Radical Bromination
The benzylic hydrogen in this compound can be selectively brominated using N-bromosuccinimide (NBS). This reaction proceeds via free radical mechanisms, leading to the formation of a succinimide derivative .
Other Synthetic Applications
Researchers have explored the synthesis of related compounds by modifying the substituents on the phenyl ring. For instance, replacing the chloro group with other halogens or functional groups could yield derivatives with distinct properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S/c1-4-23-14(19)12-8(2)16-17-13(12)24(20,21)18-9-5-6-11(22-3)10(15)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMYDKWMAYJJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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